molecular formula C12H17ClN2O B2482180 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride CAS No. 850468-32-5

2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride

Cat. No. B2482180
CAS RN: 850468-32-5
M. Wt: 240.73
InChI Key: RMEISLQXPRYPNK-UHFFFAOYSA-N
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Description

"2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride" is a compound of interest due to its potential in various biochemical applications. Its structure contains both a naphthalene moiety and an acetamide group, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related naphthalene and acetamide derivatives involves multiple steps, including nitrosation, reduction, Friedel-Crafts acylation, and sometimes complex rearrangements or condensation reactions with aldehydes, 2-naphthol, and amines (Delgado et al., 1988), (Göksu et al., 2003).

Molecular Structure Analysis

Structural analysis and conformational studies of similar compounds reveal the significance of intramolecular interactions, hydrogen bonding, and the stereochemistry of the acetamide and naphthalene moieties (Abdullah M. Asiri et al., 2010), (M. Gouda et al., 2022).

Chemical Reactions and Properties

The compound's chemical behavior can be explored through its reactions with various reagents, demonstrating a range of outcomes based on the functional groups present. Reactivity studies highlight the compound's potential in forming heterocyclic compounds and derivatives through interactions with aromatic amines, demonstrating its versatility (N. Agarwal et al., 1976).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in various environments and its suitability for different applications. These properties are influenced by the compound's molecular structure and intermolecular forces (H. Ünver et al., 2001).

Chemical Properties Analysis

The compound's chemical properties, including acidity, basicity, reactivity with other chemical species, and potential for forming bonds and interactions, are key to its application in chemical synthesis and pharmaceutical development. Studies on related compounds provide insights into the reactivity patterns and potential chemical transformations (P. Zhan et al., 2009).

Scientific Research Applications

1. Anti-Angiogenic Activity

A study by Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as a potent inhibitor of aminopeptidase N (APN), showing potential anti-angiogenic activity. This compound is structurally related to 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride and suggests similar potential applications in inhibiting APN activity and angiogenesis (Lee et al., 2005).

2. Interaction with Acetic Acid

Asiri et al. (2010) researched the interaction of naphthalene-2,3-diol and 4-aminoantipyrine in the presence of acetic acid, leading to the formation of compounds that co-crystallize with acetic acid. This indicates a potential application in chemical synthesis and crystallography involving similar structures like 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride (Asiri et al., 2010).

3. Synthesis of Derivatives for Biological Activity

Yang Jing (2010) demonstrated the design and synthesis of novel derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, suggesting the versatility of related compounds in synthesizing derivatives for varied biological activities (Yang Jing, 2010).

4. Anti-Parkinson's Screening

A study by Gomathy et al. (2012) on the synthesis of novel 2-(naphthalen-1-yl)- N -[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives highlights their potential anti-Parkinson's activity. This could imply that 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride might have similar applications in neurological research (Gomathy et al., 2012).

5. Catalysis in Synthesis of Derivatives

Mokhtary and Torabi (2017) explored the use of Fe3O4 magnetic nanoparticle as a catalyst for the synthesis of derivatives involving naphthalene, suggesting that 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride could be used in similar catalytic reactions (Mokhtary & Torabi, 2017).

properties

IUPAC Name

2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11;/h1-2,4,6,11H,3,5,7-8,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEISLQXPRYPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850468-32-5
Record name 2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride
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